![molecular formula C18H21ClN2O3S B2381220 3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797320-08-1](/img/structure/B2381220.png)
3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound is also known as JNJ-40411813 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
- Targeting GPCRs : This compound’s structural features suggest potential interactions with G protein-coupled receptors (GPCRs). Researchers can explore its binding affinity and selectivity for specific GPCRs, which play crucial roles in cell signaling and drug discovery .
- Anticancer Agents : Investigate its cytotoxic effects on cancer cell lines. The sulfonamide moiety may contribute to inhibiting enzymes involved in tumor growth .
- Dopamine Receptor Modulation : Given the phenylpyrrolidine group, study its impact on dopamine receptors. Dopamine is essential for mood regulation and neurological disorders like Parkinson’s disease .
- Sulfonamide Antibiotics : Explore its potential as a sulfonamide-based antibiotic. Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
- Crystal Engineering : Determine its crystal structure and analyze its packing arrangement. This information can guide the design of novel crystalline materials .
- Quantum Chemical Calculations : Employ computational methods to predict its electronic properties, reactivity, and binding energies. These insights aid in understanding its behavior in complex systems .
Medicinal Chemistry and Drug Development
Neuropharmacology
Antibacterial Properties
Materials Science
Computational Chemistry
properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-18-10-9-16(12-17(18)19)25(22,23)20-13-15-8-5-11-21(15)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,15,20H,5,8,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCZQNKRZKTQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide |
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